molecular formula C18H26FN3O3 B5500320 2-[1-(2-fluorobenzyl)-3-oxo-2-piperazinyl]-N-(2-hydroxyethyl)-N-propylacetamide

2-[1-(2-fluorobenzyl)-3-oxo-2-piperazinyl]-N-(2-hydroxyethyl)-N-propylacetamide

Cat. No.: B5500320
M. Wt: 351.4 g/mol
InChI Key: FHOXEMAJRXFGTD-UHFFFAOYSA-N
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Description

2-[1-(2-fluorobenzyl)-3-oxo-2-piperazinyl]-N-(2-hydroxyethyl)-N-propylacetamide is a useful research compound. Its molecular formula is C18H26FN3O3 and its molecular weight is 351.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 351.19581986 g/mol and the complexity rating of the compound is 449. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Bioactive Metabolites from Marine Actinobacteria

Research led by Sobolevskaya et al. (2007) on the marine actinobacterium Streptomyces sp. KMM 7210 unearthed new compounds with potential bioactivity. While not directly mentioning the exact compound , this study highlights the significance of marine-derived compounds in drug discovery, including various piperazine derivatives and their bioactivities (Sobolevskaya et al., 2007).

Enzymatic Interactions and Drug Metabolism

Kobayashi et al. (2012) focused on the enzymatic interactions involved in the metabolism of flutamide, a drug with structural similarities to the compound . The study identified the roles of arylacetamide deacetylase and carboxylesterase 2 in drug hydrolysis, providing insights into the metabolic pathways of similar compounds (Kobayashi et al., 2012).

Synthetic Methodologies for Piperazine Derivatives

A study by Troxler and Weber (1974) explored the synthesis of pyrimido[1,2‐a]benzimidazoles, demonstrating the versatility of piperazine derivatives in chemical synthesis. This work underscores the synthetic routes that could be applicable to the synthesis of the specified compound (Troxler & Weber, 1974).

Bioactivities of New Phenolic Mannich Bases with Piperazines

Research by Gul et al. (2019) synthesized new Mannich bases with piperazines, evaluating their cytotoxic/anticancer and carbonic anhydrase inhibitory effects. This study provides a foundation for understanding the bioactivities that could be associated with the compound (Gul et al., 2019).

Discovery of Clinical Candidates and Inhibitors

Shibuya et al. (2018) identified a clinical candidate with a piperazine unit, showcasing the therapeutic potential of compounds with structural similarities to "2-[1-(2-fluorobenzyl)-3-oxo-2-piperazinyl]-N-(2-hydroxyethyl)-N-propylacetamide." This highlights the importance of such compounds in the development of new drugs (Shibuya et al., 2018).

Properties

IUPAC Name

2-[1-[(2-fluorophenyl)methyl]-3-oxopiperazin-2-yl]-N-(2-hydroxyethyl)-N-propylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26FN3O3/c1-2-8-21(10-11-23)17(24)12-16-18(25)20-7-9-22(16)13-14-5-3-4-6-15(14)19/h3-6,16,23H,2,7-13H2,1H3,(H,20,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHOXEMAJRXFGTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCO)C(=O)CC1C(=O)NCCN1CC2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26FN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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